molecular formula C13H21NO3S B5317417 N-[2-(2-isopropyl-5-methylphenoxy)ethyl]methanesulfonamide CAS No. 5928-33-6

N-[2-(2-isopropyl-5-methylphenoxy)ethyl]methanesulfonamide

Cat. No. B5317417
CAS RN: 5928-33-6
M. Wt: 271.38 g/mol
InChI Key: OLOSRTULBFDHMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-isopropyl-5-methylphenoxy)ethyl]methanesulfonamide is a chemical compound that is commonly used in scientific research. This compound is also known as L-655,240 and is a selective antagonist of the neurokinin-1 receptor. The neurokinin-1 receptor is a G protein-coupled receptor that is involved in the regulation of pain, inflammation, and other physiological processes.

Mechanism of Action

The mechanism of action of N-[2-(2-isopropyl-5-methylphenoxy)ethyl]methanesulfonamide is based on its ability to selectively block the neurokinin-1 receptor. The neurokinin-1 receptor is a G protein-coupled receptor that is activated by the neuropeptide substance P. When substance P binds to the neurokinin-1 receptor, it triggers a series of intracellular signaling pathways that lead to the activation of various physiological processes, including pain and inflammation. This compound blocks the neurokinin-1 receptor by binding to it and preventing substance P from binding. This results in the inhibition of the intracellular signaling pathways that are activated by the neurokinin-1 receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its ability to block the neurokinin-1 receptor. This compound has been shown to be effective in reducing pain and inflammation in various animal models. This compound has also been shown to be effective in reducing anxiety and depression-like behaviors in animal models. These effects are thought to be due to the ability of this compound to block the effects of substance P, which is involved in these physiological processes.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(2-isopropyl-5-methylphenoxy)ethyl]methanesulfonamide in lab experiments are related to its selectivity and potency. This compound is a selective antagonist of the neurokinin-1 receptor, which means that it does not affect other receptors in the body. This makes it a useful tool for investigating the role of the neurokinin-1 receptor in various physiological processes. This compound is also a potent antagonist of the neurokinin-1 receptor, which means that it can be used at low concentrations in lab experiments.
The limitations of using this compound in lab experiments are related to its potential off-target effects. Although this compound is a selective antagonist of the neurokinin-1 receptor, it is possible that it may affect other receptors in the body at higher concentrations. It is also important to note that the effects of this compound may vary depending on the experimental conditions and the species being studied.

Future Directions

There are several future directions for the use of N-[2-(2-isopropyl-5-methylphenoxy)ethyl]methanesulfonamide in scientific research. One potential direction is the investigation of the role of the neurokinin-1 receptor in the regulation of immune function. Substance P has been shown to be involved in the regulation of immune function, and the neurokinin-1 receptor may be a potential target for the treatment of immune-related disorders.
Another potential direction is the investigation of the role of the neurokinin-1 receptor in the regulation of gastrointestinal function. Substance P is involved in the regulation of gastrointestinal function, and the neurokinin-1 receptor may be a potential target for the treatment of gastrointestinal disorders.
Finally, the development of more selective and potent antagonists of the neurokinin-1 receptor may lead to the development of new treatments for pain, inflammation, anxiety, and depression. This compound is a useful tool for investigating the role of the neurokinin-1 receptor in these physiological processes, and the development of new compounds may lead to the development of more effective treatments.

Synthesis Methods

The synthesis of N-[2-(2-isopropyl-5-methylphenoxy)ethyl]methanesulfonamide involves several steps. The first step is the synthesis of 2-isopropyl-5-methylphenol, which is then reacted with ethylene oxide to produce 2-(2-isopropyl-5-methylphenoxy)ethanol. This intermediate is then reacted with methanesulfonyl chloride to produce this compound. The synthesis of this compound is relatively straightforward and can be carried out in a laboratory setting.

Scientific Research Applications

N-[2-(2-isopropyl-5-methylphenoxy)ethyl]methanesulfonamide is commonly used in scientific research as a selective antagonist of the neurokinin-1 receptor. This compound has been shown to be effective in blocking the effects of substance P, a neuropeptide that is involved in pain and inflammation. This compound has been used in a variety of studies to investigate the role of the neurokinin-1 receptor in various physiological processes, including pain, anxiety, and depression.

properties

IUPAC Name

N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3S/c1-10(2)12-6-5-11(3)9-13(12)17-8-7-14-18(4,15)16/h5-6,9-10,14H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOSRTULBFDHMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10974708
Record name N-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethyl}methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5928-33-6
Record name N-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethyl}methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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